molecular formula C23H30O6S B1675515 鲁索格列净 CAS No. 898537-18-3

鲁索格列净

货号 B1675515
CAS 编号: 898537-18-3
分子量: 434.5 g/mol
InChI 键: WHSOLWOTCHFFBK-ZQGJOIPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luseogliflozin, also known by the trade name Lusefi, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It is an SGLT2 inhibitor that was approved for use in Japan in 2014 . It has demonstrated good glycaemic efficacy and safety .


Synthesis Analysis

The synthesis of Luseogliflozin involves chemical processes to access new active pharmaceutical ingredients (API), focusing on the key C-glycosylation step . An efficient 12-step synthesis was developed for a similar SGLT2 inhibitor, Ertugliflozin, starting from tetra-benzyl-D-glucose . The overall yield of the synthesis is a respectable 30% .


Molecular Structure Analysis

Luseogliflozin has a molecular formula of C23H30O6S . Its molar mass is 434.55 g·mol−1 . The structure of Luseogliflozin is complex, with multiple functional groups and stereocenters .


Chemical Reactions Analysis

The plasma concentrations of Luseogliflozin and its active metabolite, M2, were found to be dose-proportional, without accumulation . It was observed that 24-hour urinary glucose excretion (UGE) was greater in all Luseogliflozin groups versus placebo .


Physical And Chemical Properties Analysis

Luseogliflozin has a molecular weight of 434.55 . It is recommended to be stored at -20°C, protected from light .

科学研究应用

1. 2 型糖尿病的治疗

鲁索格列净作为第二代钠-葡萄糖协同转运蛋白 2 (SGLT2) 抑制剂,主要用于治疗 2 型糖尿病 (T2DM) 患者。该口服药剂已显示在单一疗法或与其他降糖药联合使用时有效 (Markham 和 Elkinson,2014)。临床试验已证明其在改善 T2DM 患者的血糖控制和减轻体重方面有效 (Seino 等人,2014)

2. 对非酒精性脂肪性肝病 (NAFLD) 的影响

研究表明,鲁索格列净可能对患有非酒精性脂肪性肝病 (NAFLD) 的 T2DM 患者的肝脏脂肪含量有益。研究表明它具有降低肝脏脂肪含量的潜力,鉴于目前缺乏针对 NAFLD 的已批准药物疗法,这可能是一项重大进展 (Sumida 等人,2018)

3. 缓解肝损伤

鲁索格列净在缓解 2 型糖尿病患者的肝损伤方面显示出有希望的结果。研究表明,它可以显着改善糖化血红蛋白 (HbA1c) 和体重,同时显着降低肝酶,表明其在管理与糖尿病相关的肝病方面的潜力 (楠木等人,2016)

  1. 药代动力学和药效学研究鲁索格列净已进行广泛的药代动力学和药效学研究。这些研究提供了对其吸收、分布、代谢和排泄过程的宝贵见解,有助于更好地了解其在治疗 2 型糖尿病中的临床应用。药代动力学研究表明血浆浓度和尿糖排泄与剂量成正比增加,表明其在降低血糖水平方面的有效性 (佐佐木等人,2014)

5. 对胰腺 β 细胞质量的影响

对动物模型(特别是 db/db 小鼠)的研究表明,鲁索格列净可能对胰腺 β 细胞质量产生积极影响。这一发现表明鲁索格列净在维持或增强糖尿病中的胰腺功能方面可能发挥作用,这对于胰岛素的产生和分泌至关重要 (Takahashi 等人,2018)

6. 肾小球毛细血管损伤和纤维化

已经研究了鲁索格列净对非糖尿病小鼠肾缺血/再灌注损伤后肾小球毛细血管损伤和纤维化的影响。研究表明,它可以通过血管内皮生长因子 (VEGF) 依赖性途径预防内皮稀疏和随后的肾纤维化,突出了其在糖尿病管理之外的潜在治疗应用 (Zhang 等人,2018)

作用机制

Luseogliflozin works by inhibiting the activity of sodium-glucose cotransporter 2 (SGLT2), which is involved in the reabsorption of glucose at renal proximal tubules and promoting the excretion of excessive glucose in the blood into urine .

安全和危害

Luseogliflozin has been found to be well-tolerated in patients with type 2 diabetes mellitus complicated by hepatic dysfunction . It did not worsen the hepatic condition and might even be beneficial to improve hepatic function, reduce liver fat, and attenuate liver injury and fibrosis . No new or specific safety concerns were detected .

未来方向

Future studies may focus on fully characterizing the functional, metabolic, and molecular actions of individual SGLT2 inhibitors in vascular cells . This could provide additional insight into how these drugs prevent the development of vascular disease and may lead to a more refined therapeutic approach that utilizes specific SGLT2 inhibitors in distinct patient populations .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOLWOTCHFFBK-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237921
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898537-18-3
Record name Luseogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898537-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luseogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luseogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSEOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luseogliflozin
Reactant of Route 2
Reactant of Route 2
Luseogliflozin
Reactant of Route 3
Reactant of Route 3
Luseogliflozin
Reactant of Route 4
Luseogliflozin
Reactant of Route 5
Luseogliflozin
Reactant of Route 6
Luseogliflozin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。